molecular formula C8H9N5O B2413841 2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1396846-26-6

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2413841
CAS No.: 1396846-26-6
M. Wt: 191.194
InChI Key: SPTWUGGMSRURCM-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate hydrazine derivatives with pyrido[2,3-b]pyrazine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with DNA or proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-13-7-5(3-2-4-10-7)11-6(12-9)8(13)14/h2-4H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWUGGMSRURCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C(C1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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